REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:11]([Mg]Br)=[CH2:12]>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[C:7]=1[NH:8][CH:12]=[CH:11]2
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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ClC1=NC=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
|
C(=C)[Mg]Br
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before being quenched with 20% NH4Cl (150 ml)
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Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with EtOAc (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over MgSO4
|
Type
|
FILTRATION
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Details
|
After filtration and concentration
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Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel column chromatography
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC=C2C=CNC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |